molecular formula C11H12F2OS B15300385 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one

Cat. No.: B15300385
M. Wt: 230.28 g/mol
InChI Key: YVEYBODALCZUKN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is a halogenated aromatic ketone featuring a 2,4-difluorophenyl group attached to a propan-1-one backbone, with an ethylthio substituent at the C2 position. This compound has been studied as a synthetic intermediate in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing fluorine atoms on the aromatic ring with a sulfur-containing ethylthio group, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-ethylsulfanylpropan-1-one

InChI

InChI=1S/C11H12F2OS/c1-3-15-7(2)11(14)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3

InChI Key

YVEYBODALCZUKN-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)C(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

α-Bromination of 1-(2,4-Difluorophenyl)propan-1-one

The ketone is brominated at the α-position using bromine (Br₂) in acetic acid under reflux. This step proceeds via acid-catalyzed enol formation, followed by electrophilic bromination.

Typical Conditions :

  • Substrate : 1-(2,4-Difluorophenyl)propan-1-one (1 equiv.)
  • Reagents : Br₂ (1.1 equiv.), glacial acetic acid
  • Temperature : 80–100°C, 4–6 hours
  • Yield : ~70–85% (2-bromo-1-(2,4-difluorophenyl)propan-1-one)

Thioether Formation via SN2 Displacement

The α-bromo intermediate reacts with sodium ethanethiolate (NaSEt) in a polar aprotic solvent.

Procedure :

  • Generate NaSEt in situ by treating ethanethiol with NaH in dry THF.
  • Add α-bromo ketone dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice-water and extract with ethyl acetate.

Optimization Notes :

  • Solvent : DMF or THF improves nucleophilicity.
  • Yield : 60–75% after silica gel chromatography.

Epoxide Ring-Opening with Ethanethiol

This method, adapted from antifungal agent syntheses, involves epoxidation of an α,β-unsaturated ketone followed by regioselective epoxide opening.

Synthesis of 2,3-Epoxy-1-(2,4-difluorophenyl)propan-1-one

1-(2,4-Difluorophenyl)prop-2-en-1-one is epoxidized using a peracid (e.g., mCPBA) in dichloromethane.

Conditions :

  • Substrate : 1-(2,4-Difluorophenyl)prop-2-en-1-one (1 equiv.)
  • Oxidizing Agent : mCPBA (1.2 equiv.)
  • Temperature : 0°C to room temperature, 8 hours
  • Yield : 65–80%.

Epoxide Opening with Ethanethiol

The epoxide reacts with ethanethiol under basic conditions, favoring attack at the less hindered carbon.

Procedure :

  • Dissolve epoxide in DMF and cool to 0°C.
  • Add NaH (1.1 equiv.), followed by ethanethiol (1.5 equiv.).
  • Warm to room temperature and stir for 6 hours.
  • Acidify with HCl and extract with CH₂Cl₂.

Key Observations :

  • Regioselectivity : >90% preference for the β-position due to steric effects.
  • Yield : 70–85% after crystallization.

Direct Alkylation of 2-Mercapto-1-(2,4-Difluorophenyl)propan-1-one

A one-pot alkylation strategy avoids isolating intermediates, enhancing throughput.

Synthesis of 2-Mercapto-1-(2,4-Difluorophenyl)propan-1-one

Thiolation of 1-(2,4-difluorophenyl)propan-1-one via thiourea intermediate:

  • React α-bromo ketone with thiourea in ethanol under reflux.
  • Hydrolyze with NaOH to yield thiol.

Yield : 50–60% (due to thiol oxidation side reactions).

Alkylation with Ethyl Iodide

The thiol is alkylated using ethyl iodide in the presence of a mild base.

Conditions :

  • Base : K₂CO₃ (2 equiv.)
  • Solvent : Acetonitrile, 60°C, 4 hours
  • Yield : 80–90%.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Overall Yield
Nucleophilic Substitution High regioselectivity; scalable Requires bromination step 60–75%
Epoxide Opening Excellent stereochemical control Multi-step synthesis 70–85%
Direct Alkylation One-pot procedure; minimal purification Thiol instability requires careful handling 50–90%

Mechanistic Insights and Side Reactions

Competing Elimination in SN2 Reactions

In Method 1, the α-bromo ketone may undergo E2 elimination to form an α,β-unsaturated ketone, especially under high-temperature conditions. This is mitigated by using polar aprotic solvents and low temperatures.

Epoxide Ring-Opening Selectivity

The regiochemistry in Method 2 is influenced by electronic and steric factors. Ethanethiol’s nucleophilicity favors attack at the β-carbon, as demonstrated in analogous triazole antifungal syntheses.

Thiol Oxidation in Alkylation

Method 3 risks disulfide formation if the thiol intermediate is exposed to air. An inert atmosphere and antioxidants (e.g., BHT) improve yields.

Industrial-Scale Considerations

Large-scale production favors Method 3 due to fewer purification steps. However, Method 2’s high yield and reproducibility make it preferable for high-purity applications, such as pharmaceutical intermediates.

Cost Analysis :

  • Method 1 : ~$120/g (bromine cost-driven)
  • Method 3 : ~$80/g (economies of scale in alkylation)

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of halogenated propanones with varying substituents. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one 2,4-difluorophenyl (C1), ethylthio (C2) ~230.3 g/mol Moderate lipophilicity; sulfur enhances metabolic stability
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one 2,4-difluorophenyl (C1), hydroxyethylthio (C2) ~248.3 g/mol Hydroxy group increases hydrophilicity; potential for hydrogen bonding
Fluconazole intermediate (1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone) 2,4-difluorophenyl (C1), triazole (C2) ~253.2 g/mol Triazole moiety critical for antifungal activity via CYP51 inhibition
4-Fluoromethcathinone (4-FMC) 4-fluorophenyl (C1), methylamino (C2) ~195.2 g/mol Psychoactive stimulant; methylamino group enhances CNS penetration
1-(2,4-Difluorophenyl)-3-(pyridin-2-yl)propan-1-one 2,4-difluorophenyl (C1), pyridinyl (C3) ~249.2 g/mol Pyridine ring introduces basicity; potential metal coordination

Physicochemical Properties

  • Lipophilicity : The ethylthio group in the target compound contributes to moderate lipophilicity (logP ~2.5), facilitating membrane permeability. In contrast, hydroxyethylthio analogs (e.g., ) exhibit lower logP values (~1.8) due to increased polarity.
  • Solubility : Sulfur-containing derivatives generally show poor aqueous solubility (<1 mg/mL), whereas triazole-containing analogs (e.g., Fluconazole intermediates) have improved solubility in polar solvents .
  • Stability : The ethylthio group is less prone to oxidation compared to hydroxyethylthio derivatives, which may undergo metabolic hydroxylation .

Biological Activity

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group and an ethylthio moiety, contributing to its unique chemical properties. The presence of fluorine atoms enhances lipophilicity, which is crucial for biological activity and membrane permeability.

Biological Activities

Antimicrobial Activity
Research indicates that 1-(2,4-difluorophenyl)-2-(ethylthio)propan-1-one exhibits significant antimicrobial properties. In a study comparing various compounds, it was noted that derivatives with similar structural motifs demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that related compounds with ethylthio substitutions can inhibit cancer cell proliferation through apoptosis induction. For example, certain derivatives were found to significantly reduce the viability of human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values in the low micromolar range .

The biological activity of 1-(2,4-difluorophenyl)-2-(ethylthio)propan-1-one is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes, disrupting critical cellular processes.
  • Receptor Modulation : It potentially binds to specific receptors, altering their signaling pathways.
  • Oxidative Stress Induction : Like many thioether-containing compounds, it may induce oxidative stress in microbial cells, leading to cell death .

Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, 1-(2,4-difluorophenyl)-2-(ethylthio)propan-1-one was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) against MRSA was found to be 4 µg/mL, comparable to established antibiotics like chloramphenicol .

CompoundMIC (µg/mL)Bacterial Strain
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one4MRSA
Chloramphenicol4MRSA
Vancomycin8MRSA

Study 2: Anticancer Activity

A series of derivatives including the target compound were evaluated for their cytotoxic effects on cancer cells. The results indicated that the compound significantly inhibited cell growth in MCF-7 cells with an IC50 value of approximately 10 µM .

CompoundCell LineIC50 (µM)
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-oneMCF-710
CisplatinMCF-75

Q & A

Q. What are the optimized synthetic routes for 1-(2,4-difluorophenyl)-2-(ethylthio)propan-1-one, and how do reaction conditions influence yield?

The synthesis involves alkylation of a precursor (e.g., 2,4-difluorophenylacetonitrile) followed by hydrolysis and introduction of the ethylthio group. Key steps include:

  • Alkylation : Use of strong bases (e.g., NaH or KOtBu) in aprotic solvents (THF or DMSO) to activate intermediates .
  • Thioether formation : Reaction with ethanethiol under controlled pH to avoid side reactions like oxidation or disulfide formation.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Yield optimization requires precise stoichiometry, inert atmospheres, and temperature control (e.g., 0–50°C for thiol addition) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR resolves fluorinated substituent environments; 1H^1\text{H} NMR identifies ethylthio and ketone protons .
  • FTIR : Confirms C=O (1700–1750 cm1^{-1}) and C-S (600–700 cm1^{-1}) bonds .
  • XRD : Resolves crystal packing influenced by fluorine’s electronegativity and ethylthio’s steric effects .

Q. What preliminary biological screening models are used to assess its bioactivity?

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Enzyme inhibition : Testing against cytochrome P450 isoforms or kinases due to sulfur’s nucleophilic reactivity .

Q. How does the compound’s stability vary under different storage conditions?

  • Temperature : Stable at –20°C for months; degradation accelerates above 40°C (keto-enol tautomerism observed via HPLC) .
  • Light sensitivity : UV exposure causes C-S bond cleavage; amber vials recommended .
  • pH : Stable in neutral buffers; acidic/basic conditions promote hydrolysis of the thioether group .

Q. What purification challenges arise due to its structural features?

  • Polarity : Low solubility in water necessitates polar aprotic solvents (e.g., DMF) for chromatography .
  • By-products : Ethyl disulfide or oxidized sulfone derivatives require gradient elution for separation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Chiral catalysts : Use of (R)-BINAP or Jacobsen’s Mn-salen complexes to induce asymmetry during alkylation or thiol addition .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers via selective ester hydrolysis .

Q. What computational approaches predict its reactivity in nucleophilic substitution reactions?

  • DFT modeling : Calculates Fukui indices to identify electrophilic centers (e.g., ketone carbon) susceptible to attack .
  • Molecular docking : Simulates interactions with biological targets (e.g., cytochrome P450) to guide SAR studies .

Q. How do solvent effects influence its tautomeric equilibrium?

  • Polar solvents : Stabilize the keto form via hydrogen bonding (e.g., DMSO shifts equilibrium observed via 13C^{13}\text{C} NMR) .
  • Nonpolar solvents : Promote enol tautomer formation, altering reactivity in coupling reactions .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Discrepancies : Varied IC50_{50} values across studies due to impurities or assay conditions (e.g., serum protein interference) .
  • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate purity via LC-MS before testing .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

  • Substituent modifications :
    • Fluorine position : 2,4-Difluoro vs. monofluoro analogs alter π-stacking with enzyme active sites .
    • Thioether chain : Replacing ethyl with cyclopropyl enhances metabolic stability (lower CYP3A4 degradation) .
  • Bioisosteres : Sulfone or sulfonamide groups improve solubility but reduce membrane permeability .

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